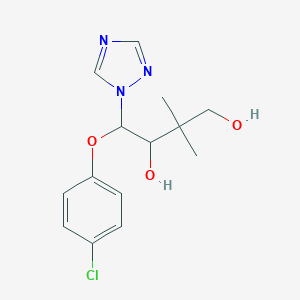

4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol involves electrooxidative chlorination processes and hetero-cyclization reactions. For instance, Uneyama et al. (1983) describe an electrooxidative double ene-type chlorination process for preparing related chloromethyl compounds in good yield (Uneyama et al., 1983). Additionally, compounds with structural similarities have been synthesized through reactions involving isothiocyanate and formic hydrazide (Yeo et al., 2019).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods and crystallography. Evecen et al. (2018) utilized FT-IR, 1H NMR, and 13C NMR spectroscopy, along with quantum chemical calculations, to analyze the molecular structure of a similar compound, highlighting the compound's vibrational frequencies and electronic behavior (Evecen et al., 2018).

Chemical Reactions and Properties

The reactivity of compounds in this class can be diverse, with photogeneration and arylation being notable reactions. Protti et al. (2004) explored the photochemistry of chlorophenol derivatives, leading to reductive dehalogenation and the formation of aryl cations, which react with pi nucleophiles to give arylated products (Protti et al., 2004).

Physical Properties Analysis

Physical properties such as crystal structure and solubility are essential for understanding a compound's behavior under different conditions. Nowell et al. (1982) performed a single-crystal X-ray structure determination of a closely related compound, revealing significant details about its conformation and interactions within the crystal lattice (Nowell et al., 1982).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies like those conducted by Bekircan et al. (2008), which investigated the antioxidant and antiradical activities of triazole derivatives, provide insights into the chemical functionality and potential applications of such compounds (Bekircan et al., 2008).

Scientific Research Applications

Photophysics and Photochemistry

The photophysics and photochemistry of azole fungicides, including compounds like triadimefon and triadimenol, which are closely related to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, have been extensively studied. These studies focus on understanding the behavior of these compounds under light, which is crucial for their effectiveness and environmental impact. The excited singlet states and photodegradation products of these compounds have been identified, providing insights into their stability and transformation under various conditions (Silva et al., 2001).

Photodegradation Studies

The photodegradation of these fungicides, including compounds similar to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, has been studied in different solvents. This research is crucial for understanding how these compounds break down in the environment, particularly under the influence of light. The rate of photodegradation and the formation of various photoproducts in different solvents follow first-order rate kinetics, which is important for predicting their behavior in agricultural settings (Nag & Dureja, 1997).

Crystal Structure Analysis

Studies on the crystal structures of fungicidal azolylmethanes, including compounds related to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, reveal important details about their molecular configuration. Understanding these structures is essential for developing more effective fungicides and for predicting their interaction with biological targets (Anderson et al., 1984).

Dielectric Properties

Research on the dielectric properties of coordination compounds with organic pesticides as ligands, including 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, explores their potential applications beyond fungicides. These properties are significant for various industrial applications, including electronics and materials science (Yang, 2006).

properties

IUPAC Name |

4-(4-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c1-14(2,7-19)12(20)13(18-9-16-8-17-18)21-11-5-3-10(15)4-6-11/h3-6,8-9,12-13,19-20H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVUDQTJZNYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-butane-2,4-diol | |

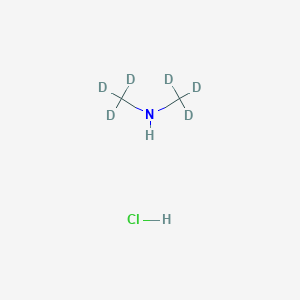

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)